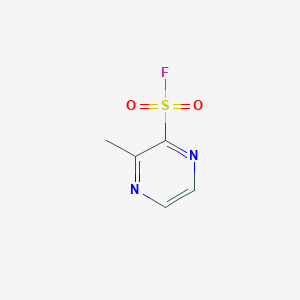

3-Methylpyrazine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O2S |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methylpyrazine-2-sulfonyl fluoride |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3 |

InChI Key |

QACKRKUNNITYPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpyrazine 2 Sulfonyl Fluoride

Precursor Synthesis Strategies for Pyrazine (B50134) Derivatives

The construction of appropriately substituted pyrazine precursors is the foundational stage for the synthesis of the target molecule. This involves either the selective functionalization of a pre-existing methylpyrazine scaffold or the introduction of a sulfonyl precursor onto the pyrazine ring.

Achieving the desired 2,3-substitution pattern on the pyrazine ring requires regioselective methods to modify a simpler starting material, such as 2-methylpyrazine (B48319) or 2,3-dimethylpyrazine (B1216465).

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of heterocyclic compounds. In the context of methylpyrazines, lithiation can occur either at the methyl group (lateral lithiation) or on the pyrazine ring itself, guided by a directing group.

Research has demonstrated the successful lateral metalation of 2,3-dimethylpyrazine. The reaction involves treating the starting material with a strong base like n-butyllithium (n-BuLi), which selectively abstracts a proton from one of the methyl groups due to its kinetic acidity. The resulting benzyl-type lithiated intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups. This approach has been proven to be highly regioselective, yielding unsymmetrically substituted pyrazine derivatives.

Key findings from studies on the lateral lithiation of 2,3-dimethylpyrazine show that the reaction proceeds efficiently, with the desired product being isolated in yields ranging from 70-85%. The choice of solvent and temperature can be adapted, with successful reactions reported in both tetrahydrofuran (B95107) (THF) at -78 °C and the more eco-friendly solvent cyclopentyl methyl ether (CPME) at 0 °C. This methodology provides a viable route to a 2-(functionalized methyl)-3-methylpyrazine, which could serve as a precursor for more complex derivatives.

| Solvent | Temperature | Base | Reported Yield |

|---|---|---|---|

| Tetrahydrofuran (THF) | -78 °C | n-Butyllithium | 85% |

| Cyclopentyl Methyl Ether (CPME) | 0 °C | n-Butyllithium | 70% |

Another strategy is Directed ortho Metalation (DoM), where a directing metalation group (DMG) on the ring guides the lithiation to an adjacent position. organic-chemistry.orgbaranlab.orgwikipedia.org While the methyl group itself is not a strong DMG, a functional group introduced at the 3-position could potentially direct lithiation to the C-2 position, allowing for the subsequent introduction of a sulfur-based moiety.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the functionalization of azaarenes like pyrazine. acs.org These methods typically involve the reaction of a halogenated pyrazine with a variety of coupling partners.

For the synthesis of a 2,3-disubstituted pyrazine, a common strategy would begin with a dihalopyrazine, such as 2,3-dichloropyrazine. A sequential, regioselective cross-coupling reaction could then be employed. For instance, a first palladium-catalyzed reaction, such as a Suzuki or Stille coupling, could introduce the methyl group at the 3-position. Following this, a second coupling reaction would introduce the desired functionality at the 2-position. The ability to perform sequential functionalization is a key advantage of this approach, paving the way for the construction of highly substituted and biologically relevant compounds. researchgate.net Nickel-catalyzed Kumada-Corriu cross-coupling reactions have also been effectively used to functionalize chloropyrazine intermediates. mdpi.com

One established method for this transformation is the nucleophilic substitution of a halogenated pyrazine with a sulfite (B76179) salt. For example, pyrazine sulfonic acid has been successfully prepared by reacting 2-chloropyrazine (B57796) with anhydrous sodium sulfite in water at elevated temperatures (150 °C) in a sealed tube. acs.orgacs.org This approach directly installs the sulfonic acid group onto the pyrazine ring. Applying this to a 2-chloro-3-methylpyrazine (B1202077) starting material would be a direct route to the 3-methylpyrazine-2-sulfonic acid precursor.

Alternatively, a diazonium salt intermediate can be used. Starting from 2-amino-3-methylpyrazine (B112217), diazotization with nitrous acid followed by reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) would yield 3-methylpyrazine-2-sulfonyl chloride. This method is widely used for the synthesis of sulfonyl chlorides on various aromatic and heteroaromatic systems. patsnap.comgoogle.com

Functionalization of Methylpyrazines

Direct Fluorosulfonylation Approaches

The final step in the synthesis is the conversion of a sulfonyl precursor, such as a sulfonamide or sulfonic acid, into the desired sulfonyl fluoride (B91410).

Primary sulfonamides are valuable precursors for the synthesis of sulfonyl fluorides. A modern and efficient method involves a two-step, one-pot process. The sulfonamide is first converted to an intermediate sulfonyl chloride, which is then subjected to a fluoride-chloride exchange. One protocol utilizes a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride (MgCl2) to activate the sulfonamide, followed by an in situ reaction with potassium fluoride (KF) to furnish the sulfonyl fluoride. This method is noted for its mild reaction conditions and high chemoselectivity.

| Step | Reagents | Purpose |

|---|---|---|

| Activation/Chlorination | Pyrylium tetrafluoroborate (B81430) (Pyry-BF4), Magnesium chloride (MgCl2) | In situ generation of sulfonyl chloride |

| Fluorination | Potassium fluoride (KF) | Fluoride-chloride exchange |

This approach represents a practical route for the late-stage conversion of a hypothetical 3-methylpyrazine-2-sulfonamide (B3296555) into the final product, 3-methylpyrazine-2-sulfonyl fluoride.

Conversion of Sulfonamides to Sulfonyl Fluorides

Pyrylium-Mediated Processes

A recently developed method facilitates the direct synthesis of sulfonyl fluorides from sulfonamides through activation with a pyrylium tetrafluoroborate, such as Pyry-BF4. mdpi.com This reagent selectively activates the amino group of the sulfonamide, enabling a subsequent conversion. The process is particularly noted for its high chemoselectivity, which allows for the transformation of complex sulfonamides containing various other functional groups. mdpi.com The reaction is typically performed in a solvent like acetonitrile (B52724) at elevated temperatures. mdpi.com

In Situ Conversion from Sulfonyl Chlorides

A key feature of the pyrylium-mediated methodology is the in situ formation of a sulfonyl chloride intermediate. mdpi.comresearchgate.net The activation of the sulfonamide by Pyry-BF4 in the presence of a chloride source, like magnesium chloride (MgCl2), generates the corresponding sulfonyl chloride. researchgate.net This highly reactive intermediate is not isolated but is immediately converted to the more stable sulfonyl fluoride by the addition of a fluoride source, such as potassium fluoride (KF). mdpi.comresearchgate.net This one-pot, two-step sequence avoids the need to handle potentially unstable sulfonyl chloride intermediates. ccspublishing.org.cn The classical approach of converting isolated sulfonyl chlorides to sulfonyl fluorides via nucleophilic substitution with fluoride salts like KF or potassium bifluoride (KHF2) is a well-established but often less desirable route due to the instability of many sulfonyl chlorides. ccspublishing.org.cnacs.org

Table 1: Pyrylium-Mediated Synthesis of Sulfonyl Fluorides from Sulfonamides This table presents representative examples of the pyrylium-mediated conversion of various sulfonamides to sulfonyl fluorides, illustrating the scope of the methodology.

| Entry | Starting Sulfonamide | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzenesulfonamide | Pyry-BF4, MgCl2, KF | 60 | 91 |

| 2 | 4-Methoxybenzenesulfonamide | Pyry-BF4, MgCl2, KF | 60 | 88 |

| 3 | Naphthalene-2-sulfonamide | Pyry-BF4, MgCl2, KF | 60 | 85 |

| 4 | Thiophene-2-sulfonamide | Pyry-BF4, MgCl2, KF | 100 | 62 |

Electrochemical Oxidative Coupling Reactions

Electrochemical methods provide a mild, environmentally benign, and oxidant-free approach to synthesizing sulfonyl fluorides from sulfur-containing precursors like thiols and disulfides. acs.orgnih.govresearchgate.net

Coupling of Thiols and Potassium Fluoride

A notable electrochemical approach enables the direct conversion of thiols into sulfonyl fluorides. acs.orgnih.gov The reaction proceeds via anodic oxidation in a biphasic reaction mixture (e.g., CH3CN/1 M HCl) using simple graphite (B72142) and stainless steel electrodes. acs.org Potassium fluoride (KF) is employed as an inexpensive, safe, and readily available fluoride source. acs.orgnih.gov This method displays a broad substrate scope, accommodating a wide variety of structurally and electronically diverse aryl, heteroaryl, benzyl, and alkyl thiols. acs.orgnih.gov The reaction is not particularly sensitive to steric hindrance and tolerates various functional groups. acs.org The process can be significantly accelerated by implementation in a continuous-flow microreactor, reducing reaction times from hours to minutes. tue.nl

Conversion of Disulfides to Sulfonyl Fluorides

The same electrochemical protocol is effective for converting disulfides directly into sulfonyl fluorides. acs.orgnih.gov Mechanistic studies and kinetic experiments have revealed that the process starting from a thiol involves a rapid initial conversion to the corresponding disulfide via anodic oxidation. acs.orgnih.gov This disulfide intermediate is then consumed over the course of the reaction to form the final sulfonyl fluoride product. acs.orgnih.gov Oxidation of the disulfide is proposed to form a radical cation, which can then react with the nucleophilic fluoride source. acs.orgnih.gov Traces of unstable intermediates, such as sulfenyl fluoride and sulfinyl fluoride, have been observed during these transformations. acs.orgnih.gov

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols This table showcases the versatility of the electrochemical oxidative coupling of various thiols with potassium fluoride.

| Entry | Thiol Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | 6 | 78 |

| 2 | 4-(trifluoromethyl)thiophenol | 6 | 99 |

| 3 | 2-Mercapto-4,6-dimethylpyrimidine | 6 | 74 |

| 4 | Benzyl mercaptan | 36 | 19 |

Electrochemical Approaches from Sulfones

While electrochemical syntheses of sulfonyl fluorides have been successfully developed from precursors such as thiols, disulfides, aryl sulfonyl hydrazines, and organic sulfinates, the direct electrochemical conversion of sulfones to sulfonyl fluorides is not a commonly reported strategy in the surveyed chemical literature. researchgate.net The existing methods primarily focus on the oxidation of lower oxidation state sulfur compounds.

Radical Fluorosulfonylation Strategies

Radical-based methodologies have emerged as powerful and concise tools for the construction of sulfonyl fluorides. researchgate.netrsc.org These strategies often rely on the generation of the highly active fluorosulfonyl radical (·SO2F). researchgate.net

The development of reagents and conditions to generate and utilize the fluorosulfonyl radical has opened new avenues for synthesis. rsc.orgnih.gov For instance, photoredox catalysis can be used to generate FSO2 radicals, which then engage in reactions with alkenes to provide access to alkenyl sulfonyl fluorides. nih.gov This approach is valuable for creating structures that are challenging to synthesize via traditional cross-coupling methods. nih.gov Another strategy involves the photocatalytic decarboxylative fluorosulfonylation, which uses a combination of a sulfonyl source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluorine source like potassium bifluoride (KHF2). researchgate.net These radical methods often exhibit broad functional group compatibility and can be applied in late-stage functionalization of complex molecules. nih.govresearchgate.net

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild approach for the synthesis of sulfonyl fluorides. mdpi.comnih.gov This methodology allows for the generation of radical intermediates under gentle conditions, which can then be trapped with a sulfur dioxide source and a fluorine source to construct the desired sulfonyl fluoride. mdpi.comnih.gov

One notable strategy involves a three-component aminofluorosulfonylation of unactivated alkenes. nih.gov This process merges photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes to afford a variety of aliphatic sulfonyl fluorides. nih.gov The reaction typically employs a photocatalyst, such as an iridium or ruthenium complex, to initiate the radical cascade. nih.gov Amidyl, alkyl, and sulfonyl radicals are key intermediates in this transformation. nih.gov This method is particularly valuable for its ability to incorporate medicinally relevant heterocyclic scaffolds into the final product. nih.gov

Researchers have also developed metal-free photocatalytic procedures. For instance, the use of aryl diazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO2 source, and a cyanoarene photocatalyst under blue LED irradiation provides a mild route to arylsulfonyl fluorides. mdpi.com This approach exhibits broad functional group tolerance. mdpi.com

| Catalyst Type | Reactants | Key Features |

| Photoredox Catalysis | Alkenes, Amine derivatives, SO₂ source (e.g., DABSO), Fluorine source (e.g., NFSI) | Mild reaction conditions, generation of radical intermediates, suitable for complex molecule synthesis. nih.gov |

| Metal-Free Photoredox Catalysis | Aryl diazonium salts, SO₂ source (e.g., DABSO), Cyanoarene photocatalyst | Avoids transition metal catalysts, broad functional group tolerance. mdpi.com |

Sulfur Dioxide Insertion and Fluorination Methods

The insertion of sulfur dioxide (SO₂) is a fundamental step in many synthetic routes to sulfonyl fluorides. This strategy often involves the generation of an aryl or alkyl radical, which then reacts with a sulfur dioxide surrogate. The resulting sulfonyl radical is subsequently trapped by a fluorine source.

A common SO₂ source is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO. researchgate.netorganic-chemistry.org This solid reagent is easier to handle than gaseous SO₂. For the fluorination step, reagents like N-fluorobenzenesulfonimide (NFSI) or potassium bifluoride (KHF₂) are frequently employed. researchgate.net

Recent advancements have focused on radical-mediated pathways. For example, diaryliodonium salts can serve as aryl radical precursors under organophotocatalysis. researchgate.net The reaction proceeds via a radical sulfur dioxide insertion and fluorination (RSIF) strategy, demonstrating the influence of electronic properties of substituents on the reaction yields. researchgate.net

| SO₂ Source | Fluorine Source | Radical Precursor | Key Features |

| DABSO | KHF₂ | Diaryliodonium salts | Organophotocatalysis, radical-mediated. researchgate.net |

| DABSO | NFSI | Not specified | Used in palladium-catalyzed reactions. rsc.org |

| K₂S₂O₅ | NFSI | Arylazo sulfones | Visible-light mediated, homolytic N-S bond cleavage. nih.gov |

Palladium-Catalyzed Fluorosulfonylation Reactions

Palladium catalysis offers an efficient and versatile platform for the synthesis of aryl sulfonyl fluorides. These methods often involve the cross-coupling of an aryl precursor with a sulfonyl source and a fluorine source.

One effective protocol utilizes aryl thianthrenium salts as the arylating agent. rsc.org In this palladium-catalyzed fluorosulfonylation, sodium dithionite (B78146) (Na₂S₂O₄) acts as a convenient and inexpensive sulfonyl source, while N-fluorobenzenesulfonimide (NFSI) serves as the fluorine source. rsc.org The reaction proceeds under mild reducing conditions and demonstrates practicality through gram-scale synthesis and derivatization reactions. rsc.org A one-pot synthesis starting from arenes has also been established, avoiding the need to isolate the aryl thianthrenium salt intermediate. rsc.org

Another approach involves the palladium-catalyzed reaction of aryl iodides with DABSO and an electrophilic fluorine source like Selectfluor. organic-chemistry.org This one-pot procedure provides good yields of aryl sulfonyl fluorides. organic-chemistry.org

| Aryl Source | SO₂ Source | Fluorine Source | Catalyst System | Key Features |

| Aryl thianthrenium salts | Na₂S₂O₄ | NFSI | Palladium catalyst | Mild conditions, one-pot synthesis from arenes. rsc.org |

| Aryl iodides | DABSO | Selectfluor | Palladium catalyst | One-pot procedure, good yields. organic-chemistry.org |

Fluoride-Chloride Exchange Methods

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

A well-established and conventional method for synthesizing sulfonyl fluorides is through the nucleophilic substitution of a sulfonyl chloride. ccspublishing.org.cn This fluoride-chloride exchange is typically achieved using a suitable fluoride source.

A simple and mild procedure involves the direct exchange using potassium fluoride (KF) in a water/acetone biphasic mixture. acs.orgorganic-chemistry.org This method is attractive due to its operational simplicity and high yields for a wide range of substrates. acs.org The use of aqueous potassium fluoride solution for this conversion was first reported in 1931. ccspublishing.org.cn

Phase-transfer catalysts can enhance the efficiency of this reaction. For instance, using 18-crown-6 (B118740) ether with potassium fluoride in acetonitrile allows the reaction to proceed at room temperature with excellent outcomes. mdpi.comrsc.org Other fluoride sources like potassium bifluoride (KHF₂) are also commonly used. mdpi.com

Green Chemistry and Sustainable Synthesis Approaches for Pyrazine-2-sulfonyl Fluorides

Eco-Friendly Reagents and Conditions

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of sulfonyl fluorides. sciencedaily.comosaka-u.ac.jp These green chemistry approaches aim to minimize waste, use less hazardous reagents, and employ milder reaction conditions. bohrium.comeurekalert.org

A notable development is the synthesis of sulfonyl fluorides from thiols and disulfides using a combination of SHC5® (a highly reactive chlorine source) and potassium fluoride (KF). sciencedaily.comosaka-u.ac.jpeurekalert.org This process is environmentally benign as it produces only non-toxic sodium and potassium salts as byproducts. sciencedaily.comosaka-u.ac.jpeurekalert.org This method is scalable and avoids the use of highly toxic and difficult-to-handle reagents like SO₂F₂ gas or KHF₂. sciencedaily.comosaka-u.ac.jpeurekalert.org

Another sustainable approach involves conducting the synthesis in water, which is considered an environmentally benign reaction medium. digitellinc.com By employing a surfactant-based catalytic system, nucleophilic fluorination of sulfonyl chlorides can be achieved in water with good conversions. digitellinc.com This method has been successfully applied to generate a sulfonyl fluoride probe for biological applications under physiological conditions. digitellinc.com The use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant is another strategy to improve the environmental footprint of sulfonyl fluoride synthesis. researchgate.net

| Starting Material | Reagents | Solvent | Key Features |

| Thiols, Disulfides | SHC5®, Potassium Fluoride (KF) | Not specified | Produces non-toxic byproducts, avoids hazardous reagents. sciencedaily.comosaka-u.ac.jpeurekalert.org |

| Sulfonyl Chlorides | Fluoride source, Surfactant | Water | Environmentally benign solvent, applicable to biological systems. digitellinc.com |

| Disulfides, Thiols | NaOCl·5H₂O, Potassium Fluoride | Not specified | Utilizes a green oxidant. researchgate.net |

Flow Chemistry Protocols for Enhanced Synthesis

While dedicated research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry offer a promising avenue for its efficient and safe production. A plausible multi-step flow synthesis can be conceptualized based on established methodologies for the synthesis of related heterocyclic compounds, sulfonyl chlorides, and the conversion of sulfonyl chlorides to sulfonyl fluorides. mdpi.commdpi.comrsc.org This approach circumvents the limitations of batch processing, such as handling unstable intermediates and ensuring consistent product quality. pharmablock.com

A proposed three-step flow synthesis would involve:

Continuous synthesis of the key intermediate, 2-amino-3-methylpyrazine.

In-line diazotization and sulfonylchlorination to produce 3-methylpyrazine-2-sulfonyl chloride.

Subsequent continuous fluorination to yield the final product, this compound.

The primary advantages of employing a flow chemistry approach for this synthesis include enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. pharmablock.com The ability to handle hazardous reagents and unstable intermediates, such as diazonium salts, in small, controlled volumes within a closed system significantly mitigates risks associated with traditional batch methods. researchgate.netnih.govrsc.org

Hypothetical Three-Step Flow Synthesis of this compound:

Step 1: Continuous Synthesis of 2-Amino-3-methylpyrazine

The initial step would involve the continuous production of 2-amino-3-methylpyrazine. While a specific flow synthesis for this compound is not readily found, adapting batch syntheses is feasible. For instance, the reaction of an appropriate precursor in a heated and pressurized flow reactor could be employed to achieve high throughput and consistent product quality.

Step 2: Continuous Diazotization and Sulfonylchlorination

The synthesized 2-amino-3-methylpyrazine would be fed into a flow reactor where it would undergo diazotization. This process involves reacting the amino group with a diazotizing agent, such as sodium nitrite (B80452) under acidic conditions, to form a diazonium salt intermediate. researchgate.netnih.gov Due to the inherent instability of diazonium salts, their in-situ generation and immediate consumption in a continuous flow system is a significant safety advantage over batch processing where they can accumulate to hazardous levels. pharmablock.com

The resulting diazonium salt solution would then be merged with a stream of sulfur dioxide and a copper(I) chloride catalyst in a subsequent reactor module. This would facilitate the conversion of the diazonium group to a sulfonyl chloride group, yielding 3-methylpyrazine-2-sulfonyl chloride.

Step 3: Continuous Fluorination

The final step involves the conversion of the sulfonyl chloride to the sulfonyl fluoride. The stream containing 3-methylpyrazine-2-sulfonyl chloride would be passed through a reactor containing a fluorinating agent. A common and effective method for this transformation is the use of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2). mdpi.comnih.gov This halogen exchange reaction is typically efficient and can be readily adapted to a continuous flow process, allowing for the direct synthesis of the final product.

The following interactive data table outlines the hypothetical parameters for a flow chemistry-based synthesis of this compound and compares them to a conventional batch process.

| Parameter | Flow Chemistry Protocol | Conventional Batch Protocol |

|---|---|---|

| Reaction Time | Minutes to hours (residence time) | Hours to days |

| Temperature Control | Precise (±1 °C) | Difficult, potential for hotspots |

| Pressure Control | Precise, allows for superheating of solvents | Limited, typically atmospheric pressure |

| Safety | High (small reaction volumes, in-situ generation of hazardous intermediates) | Lower (accumulation of hazardous intermediates) |

| Scalability | Straightforward by extending run time | Requires larger reactors and process redevelopment |

| Product Purity | High (consistent reaction conditions) | Variable (dependent on mixing and heat transfer) |

| Yield | Potentially higher due to better control | Often lower due to side reactions |

Detailed Research Findings:

Research into the continuous flow synthesis of aryl sulfonyl chlorides has demonstrated significant improvements in space-time yield and process safety compared to batch methods. mdpi.com For instance, automated continuous systems have been developed for the production of multi-hundred-gram quantities of aryl sulfonyl chlorides, highlighting the industrial applicability of this technology. mdpi.com

Furthermore, studies on the conversion of sulfonyl chlorides to sulfonyl fluorides have shown that the reaction can be carried out efficiently using simple and mild conditions, such as a biphasic mixture of potassium fluoride in water and acetone. organic-chemistry.org These findings support the feasibility of integrating this step into a continuous flow process for the synthesis of this compound. The use of flow chemistry for diazotization reactions is also well-established, offering a safer and more efficient alternative to batch processing for the generation of diazonium salt intermediates. pharmablock.comresearchgate.netnih.govrsc.org

Spectroscopic and Structural Elucidation of 3 Methylpyrazine 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

No experimental ¹H, ¹³C, or ¹⁹F NMR data for 3-Methylpyrazine-2-sulfonyl fluoride (B91410) could be located. Such data would be essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen, carbon, and fluorine atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for 3-Methylpyrazine-2-sulfonyl fluoride, are not available. This analysis would be crucial for determining the compound's molecular weight and gaining insights into its structural components through controlled fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published IR spectrum for this compound. An IR spectrum would be used to identify the characteristic vibrational frequencies of its functional groups, such as the sulfonyl fluoride and the methylpyrazine ring, thereby confirming their presence in the molecule.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. X-ray crystallography would provide definitive proof of the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of organic molecules. For a compound like 3-Methylpyrazine-2-sulfonyl fluoride (B91410), DFT calculations, often employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can elucidate key structural and electronic parameters. bohrium.comnih.gov

DFT calculations would allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyrazine (B50134) ring, while largely planar, may exhibit minor distortions due to the steric and electronic influence of the methyl and sulfonyl fluoride substituents. The orientation of the sulfonyl fluoride group relative to the pyrazine ring is a critical conformational parameter that can be accurately determined. mdpi.com

Furthermore, DFT provides insights into the electronic properties by calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electrophilic and nucleophilic regions of the molecule. The sulfonyl fluoride group, being strongly electron-withdrawing, is expected to render the sulfur atom highly electrophilic and the adjacent pyrazine ring electron-deficient. nih.gov The nitrogen atoms of the pyrazine ring would likely remain regions of negative potential, capable of acting as hydrogen bond acceptors. researchgate.netacs.org Analysis of the HOMO and LUMO energies and distributions helps in understanding the molecule's reactivity and its behavior in charge-transfer interactions. nih.gov

Table 1: Predicted Molecular Properties of Pyrazine Derivatives from DFT Studies (Note: This table is illustrative, based on general DFT studies of related pyrazine and sulfonyl fluoride compounds, as specific data for 3-Methylpyrazine-2-sulfonyl fluoride is not available in the cited literature.)

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| Molecular Geometry | Largely planar pyrazine ring with the S-F bond likely oriented out of the plane. | DFT studies on substituted pyrazines and sulfonyl fluorides show these general features. mdpi.comnih.gov |

| Bond Lengths (Å) | S-F bond ~1.5-1.6 Å; S-C bond ~1.7-1.8 Å; C-N bonds in ring ~1.3-1.4 Å. | Typical bond lengths for sulfonyl fluorides and pyrazine rings from computational studies. nih.gov |

| Electron Distribution | High electron density on fluorine and oxygen atoms; significant positive charge on the sulfur atom. | The high electronegativity of F and O atoms and the electron-withdrawing nature of the SO2F group. nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential around pyrazine nitrogens and sulfonyl oxygens; positive potential around the sulfur atom. | General feature for pyrazine derivatives and sulfonyl fluorides, indicating sites for nucleophilic and electrophilic attack. nih.govresearchgate.net |

| HOMO-LUMO Gap | Expected to be relatively large, contributing to the compound's kinetic stability. | The presence of a heteroaromatic ring and a stable sulfonyl fluoride group. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, a key reaction of interest is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where a nucleophile displaces the fluoride ion. nih.govacs.org

By modeling the reaction pathway, for instance, with an amine nucleophile, computational methods can locate and characterize the transition state (TS). nih.gov The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For a SuFEx reaction, the mechanism is often considered to be an SN2-type reaction at the sulfur center. nih.gov DFT calculations can determine the activation energy barrier by comparing the energy of the transition state to that of the reactants. This barrier is a crucial determinant of the reaction rate. Studies on similar sulfonyl fluorides have shown that the presence of a base can significantly lower this barrier by enhancing the nucleophilicity of the attacking species. nih.gov

While many SuFEx reactions are thought to proceed through a concerted one-step mechanism, computational studies can also identify any potential reaction intermediates. nih.gov For reactions at a sulfonyl center, the possibility of a stepwise mechanism involving a pentacoordinate sulfur intermediate can be investigated. By calculating the energies of potential intermediates, it can be determined whether they are stable species in wells on the potential energy surface or simply transient points along the reaction coordinate.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. While no specific KIE studies on this compound have been reported, the principles can be applied.

Computationally, KIEs can be predicted by calculating the vibrational frequencies of the reactants and the transition state for the normal and isotopically substituted species (e.g., replacing a hydrogen with deuterium). These frequencies are then used within the framework of transition state theory to calculate the expected KIE. For a reaction involving this compound, a computational KIE study could, for example, probe the role of a C-H bond adjacent to the reaction center by isotopic labeling of the methyl group.

Experimentally, KIEs are determined by measuring the reaction rates of the isotopically labeled and unlabeled reactants. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking/formation. These experimental values can then be compared with computationally predicted KIEs to validate the proposed mechanism and transition state structure.

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules. For this compound, DFT-derived indices can be used to forecast its behavior in chemical reactions.

The calculated MEP can predict sites of nucleophilic and electrophilic attack. The highly positive electrostatic potential on the sulfur atom of the sulfonyl fluoride group strongly indicates its susceptibility to nucleophilic attack, which is the basis for SuFEx chemistry. nih.govacs.org For electrophilic aromatic substitution on the pyrazine ring, the sites with the most negative potential would be the likely targets, although the ring is generally deactivated by the sulfonyl fluoride group.

Frontier Molecular Orbital (FMO) theory is another tool to predict reactivity. The energy and spatial distribution of the LUMO can indicate where a nucleophile is most likely to attack, while the HOMO distribution suggests the sites of electrophilic attack. For reactions involving this compound, the LUMO is expected to be centered on the sulfonyl fluoride group, particularly the sulfur atom, reinforcing the prediction from MEP analysis.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and its interactions in a biological or material context.

Computational methods can perform a systematic conformational search to identify the most stable conformers. This is particularly important for understanding the rotational barrier around the C-S bond connecting the pyrazine ring and the sulfonyl fluoride group. The preferred conformation will be a balance of steric effects from the adjacent methyl group and electronic interactions.

Furthermore, computational models can be used to study the non-covalent interactions that this compound can form. The nitrogen atoms of the pyrazine ring are expected to be effective hydrogen bond acceptors. researchgate.netacs.orgfigshare.com The pyrazine ring itself can participate in π-stacking interactions. The sulfonyl fluoride group, particularly the oxygen and fluorine atoms, can also engage in various intermolecular interactions, including hydrogen bonds and halogen bonds (in the case of fluorine). nih.gov Studies on related pyrazine-based compounds have highlighted the importance of these interactions in determining their binding to biological targets like proteins. researchgate.netacs.org Hirshfeld surface analysis, often coupled with computational studies, can provide a detailed picture of these intermolecular contacts in the solid state. nih.gov

Applications in Organic Synthesis

3-Methylpyrazine-2-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block

The structure of 3-Methylpyrazine-2-sulfonyl fluoride suggests its potential as a multifaceted building block for the synthesis of a wide array of organic molecules.

The pyrazine (B50134) core of this compound provides a scaffold for the construction of more elaborate heterocyclic systems. The nitrogen atoms in the pyrazine ring can be leveraged for further functionalization or annulation reactions, leading to the formation of fused heterocyclic structures, which are prevalent in many biologically active compounds. The sulfonyl fluoride group can act as a versatile handle for introducing the pyrazine moiety into larger molecules through nucleophilic aromatic substitution or cross-coupling reactions.

The sulfonyl fluoride group is a well-established precursor for the introduction of fluorine atoms into organic molecules. While not a direct fluorinating agent in the traditional sense, the S-F bond can be cleaved under specific conditions to generate fluoride ions or participate in reactions that ultimately lead to the formation of C-F bonds. More commonly, the entire sulfonyl fluoride moiety can be incorporated into a target molecule, thereby introducing a fluorine atom along with the sulfonyl group. This can have profound effects on the physicochemical and biological properties of the molecule, such as metabolic stability and binding affinity.

Role as a Reagent in Catalytic Cycles

While no specific catalytic roles for this compound have been documented, the general class of sulfonyl fluorides has seen increasing use in catalysis. The pyrazine nitrogen atoms could potentially act as ligands for transition metals, enabling the development of novel catalysts. Furthermore, the sulfonyl fluoride group could participate in catalytic cycles as either a reactive electrophile or a leaving group, depending on the reaction conditions.

Development of Novel Retrosynthetic Strategies

The unique combination of a pyrazine ring and a sulfonyl fluoride group in a single molecule could inspire the development of new retrosynthetic disconnections. For instance, the sulfonyl fluoride could be a key functional group in a late-stage diversification strategy, allowing for the rapid synthesis of a library of analogs from a common intermediate. The pyrazine moiety, with its distinct electronic properties, could enable regioselective transformations that would be difficult to achieve with other aromatic systems.

Advanced Research Applications of Pyrazine 2 Sulfonyl Fluoride Derivatives

Chemical Biology Probes and Tools

In the field of chemical biology, pyrazine-2-sulfonyl fluoride (B91410) derivatives are utilized for their ability to interact with and modify biological macromolecules. This has led to their use in a variety of applications aimed at understanding complex biological processes at the molecular level.

The sulfonyl fluoride moiety is a key functional group that enables the covalent modification of biomolecules. nih.gov This "warhead" possesses a favorable balance of stability in aqueous environments and reactivity towards nucleophilic residues within proteins. nih.govnih.gov Pyrazine-2-sulfonyl fluoride derivatives can covalently bind to a range of amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.govmdpi.com This broad reactivity allows for the specific labeling and inhibition of various protein classes, facilitating detailed mechanistic studies. nih.gov

The covalent nature of this interaction provides a stable and irreversible link between the pyrazine-containing probe and its target biomolecule. This is particularly advantageous for studies where transient binding events are difficult to capture. By forming a stable adduct, researchers can effectively "trap" the interaction and subsequently use various biochemical and analytical techniques to identify the site of modification and elucidate the functional consequences of this interaction.

| Target Residue | Significance in Mechanistic Studies |

| Serine | Often found in the active sites of enzymes like proteases and esterases; covalent modification can elucidate catalytic mechanisms. nih.gov |

| Tyrosine | Can be targeted in a site-specific manner to probe protein binding sites and signaling pathways. nih.gov |

| Lysine | Its modification can provide insights into protein-protein interactions and enzyme regulation. nih.gov |

| Histidine | Plays a crucial role in enzyme catalysis and metal coordination; its modification can reveal details about active site geometry and function. nih.gov |

This table summarizes the significance of targeting specific amino acid residues for covalent modification in mechanistic studies.

Pyrazine-2-sulfonyl fluoride derivatives serve as valuable molecular probes for mapping the active sites of enzymes and characterizing their binding interactions. nih.gov By designing derivatives with specific recognition elements appended to the pyrazine (B50134) core, these probes can be directed to the active site of a target enzyme. The subsequent covalent modification of a nearby nucleophilic residue provides a permanent marker within the active site.

This strategy allows for the identification of key amino acids involved in substrate binding and catalysis. nih.gov For instance, after covalent labeling, the protein can be digested, and the modified peptide can be identified using mass spectrometry. This provides direct evidence of the proximity of the labeled residue to the binding pocket. Furthermore, the use of alkyne-tagged pyrazine-2-sulfonyl fluoride probes, in conjunction with click chemistry, enables the efficient capture and identification of target proteins from complex biological mixtures. nih.gov

Detailed structural information can be obtained through techniques like X-ray crystallography of the covalently modified enzyme. These crystal structures reveal the precise binding mode of the pyrazine derivative and the specific interactions it forms within the active site, offering a deeper understanding of the principles governing molecular recognition.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov Pyrazine-2-sulfonyl fluoride derivatives are well-suited for the development of activity-based probes (ABPs) due to the reactivity of the sulfonyl fluoride group. nih.gov

These ABPs typically consist of three key components: a reactive group (the sulfonyl fluoride), a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (such as a fluorophore or biotin) for detection and enrichment. The covalent reaction with the target enzyme is often dependent on the enzyme's catalytic activity, allowing for the specific labeling of active enzymes.

For example, pyrazine-2-sulfonyl fluoride derivatives can be designed to target serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. nih.gov By attaching a suitable recognition motif to the pyrazine scaffold, the resulting ABP can selectively label and profile the activity of specific serine proteases within a complex proteome. This approach has significant potential for drug discovery and the identification of novel therapeutic targets. nih.gov

Materials Science Applications

The unique chemical structure and reactivity of pyrazine-2-sulfonyl fluoride derivatives also make them attractive building blocks for the synthesis of novel materials with tailored properties.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a highly reliable and versatile click chemistry reaction for the formation of robust covalent linkages. The sulfonyl fluoride group is a key participant in SuFEx reactions, which involve the exchange of the fluoride ion with a nucleophile, such as a silylated phenol or an amine. nih.gov

Pyrazine-2-sulfonyl fluoride can act as a monomer or a cross-linking agent in SuFEx-based polymerization reactions. The presence of the pyrazine ring can impart specific electronic and structural properties to the resulting polymers. For example, the aromatic and electron-deficient nature of the pyrazine core can influence the polymer's thermal stability, conductivity, and optical properties.

The efficiency and orthogonality of the SuFEx reaction allow for the synthesis of well-defined linear or branched polymers with precisely controlled architectures. nih.gov This opens up possibilities for creating novel polysulfates and polysulfonates incorporating pyrazine units, which could find applications in areas such as high-performance plastics, membranes, and electronic materials. nih.govnih.gov

| Polymerization Component | Role in SuFEx Polymerization | Potential Properties |

| Bis(aryl silyl ethers) | Co-monomer that reacts with the sulfonyl fluoride group. | Introduces aromatic units, influencing rigidity and thermal stability. |

| Bis(sulfonyl fluorides) | Monomer containing two reactive sites for polymer chain growth. | Forms the backbone of polysulfates or polysulfonates. |

| Pyrazine-2,5-disulfonyl fluoride (hypothetical) | A bifunctional monomer incorporating the pyrazine core. | Could lead to polymers with enhanced thermal and chemical resistance. |

This table illustrates the potential roles of different components in SuFEx-based polymerization to create novel polymers.

The pyrazine ring system is a common motif in functional organic materials due to its unique electronic properties and ability to participate in intermolecular interactions. Pyrazine derivatives have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

By incorporating the sulfonyl fluoride group, pyrazine derivatives can be covalently integrated into larger molecular architectures or onto surfaces to create novel functional materials. The sulfonyl fluoride can be used as a reactive handle to attach the pyrazine core to other molecular components or material substrates. This allows for the precise engineering of materials with desired optical, electronic, or sensing properties.

For instance, pyrazine-containing fluorophores could be synthesized and then anchored to a polymer backbone or a solid support via the sulfonyl fluoride group. Such materials could have applications in chemical sensing, where changes in the environment are detected through alterations in the material's fluorescence. The combination of the pyrazine's photophysical properties and the sulfonyl fluoride's reactive capability provides a powerful strategy for the bottom-up design of advanced functional materials.

Applications in Radiochemistry (e.g., 18F-Radiolabelling Precursors)

Pyrazine-2-sulfonyl fluoride derivatives have emerged as crucial precursors in the field of radiochemistry, particularly for the synthesis of positron emission tomography (PET) tracers labeled with fluorine-18 (¹⁸F). The unique chemical properties of the sulfonyl fluoride group facilitate efficient and rapid incorporation of the ¹⁸F isotope, a critical requirement for radiopharmaceuticals due to the short half-life of ¹⁸F (approximately 110 minutes).

The primary application of these compounds lies in the Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction. This powerful click chemistry approach allows for the late-stage radiofluorination of complex molecules under mild conditions, which is essential for preserving the integrity of sensitive biomolecules. The [¹⁸F]SuFEx reaction has gained significant attention for its speed and high radiochemical yields. nih.gov

Detailed Research Findings:

Recent studies have demonstrated the utility of aryl sulfonyl fluorides, including heterocyclic derivatives, as platforms for developing novel ¹⁸F-labeled PET imaging agents. These agents are designed to target specific biological markers, such as enzymes or receptors, which are often overexpressed in disease states like cancer.

For instance, researchers have successfully synthesized various ¹⁸F-labeled arenesulfonyl fluorides from their corresponding sulfonyl chloride precursors. acs.orgnih.gov Microfluidic synthesis systems have been employed to enhance the efficiency of this process, significantly reducing reaction times. While direct data on 3-Methylpyrazine-2-sulfonyl fluoride is limited, the principles are broadly applicable. The general strategy involves the nucleophilic substitution of a leaving group on the sulfonyl moiety with [¹⁸F]fluoride.

The development of ¹⁸F-labeled tracers targeting Fibroblast Activation Protein (FAP), a biomarker for cancer-associated fibroblasts, highlights the potential of this class of compounds. In these studies, aryl-fluorosulfate-based FAP inhibitors were radiolabeled via the [¹⁸F]SuFEx reaction, achieving high activity yields and molar activities suitable for in vivo imaging. nih.gov

The stability of the resulting S-¹⁸F bond is a critical consideration for in vivo applications. While sulfonyl fluorides are generally stable, their metabolic fate must be carefully evaluated to ensure that defluorination in the body is minimal, as this can lead to unwanted accumulation of ¹⁸F in bone tissue. nih.gov

Below are interactive data tables summarizing typical radiolabeling performance for related aryl sulfonyl fluoride derivatives, which serve as a proxy for the expected performance of compounds like this compound.

Table 1: Representative [¹⁸F]SuFEx Radiolabeling Parameters for Aryl Sulfonyl Fluoride Derivatives

| Precursor | Radiochemical Yield (RCY) | Molar Activity (Am) | Reaction Time |

| Aryl-fluorosulfate FAPI Precursor 1 | 39-56% | 20-55 GBq/µmol | 5 min |

| Aryl-fluorosulfate FAPI Precursor 2 | 39-56% | 20-55 GBq/µmol | 5 min |

| [¹⁸F]PyFluor from 2-pyridinesulfonyl chloride | 88% (RCC) | Not Reported | 5 min |

Note: FAPI refers to Fibroblast Activation Protein Inhibitor. RCC stands for Radiochemical Conversion.

Table 2: In Vitro Stability of Representative ¹⁸F-Labeled Aryl Sulfonyl Fluoride Tracers

| Compound | Matrix | Incubation Time | Stability |

| ¹⁸F-labeled FAPI Derivative | Human Serum | 1 hour | Stable |

| ¹⁸F-labeled FAPI Derivative | Liver Microsomes | 1 hour | Moderate Stability |

| ¹⁸F-labeled FAPI Derivative | Liver Cytosol | 1 hour | Moderate Stability |

The data indicates that while the [¹⁸F]SuFEx reaction is highly efficient for radiolabeling, the in vivo stability of the resulting tracers is a crucial aspect that requires thorough investigation for each new compound. The development of pyrazine-2-sulfonyl fluoride derivatives as ¹⁸F-radiolabelling precursors continues to be an active area of research, with the potential to yield novel PET tracers for a wide range of diagnostic applications.

Future Prospects and Emerging Research Directions

Discovery of New Synthetic Routes to Pyrazine-2-sulfonyl Fluorides

The development of novel and efficient synthetic routes to pyrazine-2-sulfonyl fluorides, including 3-methyl substituted analogs, is a key area of future research. Current methods for the synthesis of arylsulfonyl fluorides often involve multi-step procedures. mdpi.com Future efforts are likely to focus on the development of more direct and versatile strategies.

One promising avenue is the late-stage functionalization of pre-existing pyrazine (B50134) rings. This approach would allow for the introduction of the sulfonyl fluoride (B91410) moiety in the final steps of a synthetic sequence, providing rapid access to a diverse range of derivatives. mdpi.com Potential starting materials for such routes could include appropriately substituted pyrazine precursors, such as pyrazine thiols, sulfonyl hydrazides, or Grignard reagents. mdpi.com

Moreover, the exploration of novel catalytic systems is expected to play a significant role. Transition-metal catalysis, for instance, could enable the direct C-H fluorosulfonylation of pyrazines, offering a highly atom-economical route to these compounds. organic-chemistry.org The development of methods that utilize readily available and inexpensive starting materials will be crucial for the broader accessibility and application of these compounds. rsc.org

Table 1: Potential Starting Materials for Novel Synthetic Routes to Pyrazine-2-sulfonyl Fluorides

| Starting Material Class | Potential Advantages |

| Pyrazine Thiols/Disulfides | Readily available precursors. mdpi.com |

| Pyrazine Sulfonyl Hydrazides | Can be converted to sulfonyl fluorides under mild conditions. mdpi.com |

| Pyrazine Grignard Reagents | Allows for direct introduction of the sulfonyl fluoride group. mdpi.com |

| Substituted Pyrazines | Enables late-stage functionalization strategies. mdpi.com |

Exploration of Unconventional Reactivity Pathways

While the primary reactivity of sulfonyl fluorides is centered around sulfur(VI)-fluoride exchange (SuFEx) chemistry, there is a growing interest in exploring unconventional reaction pathways. rhhz.netimperial.ac.uk For 3-Methylpyrazine-2-sulfonyl fluoride, this could involve leveraging the pyrazine core's electronic properties to modulate the reactivity of the sulfonyl fluoride group.

Recent studies have shown that sulfonyl fluorides can participate in reactions where the entire SO2F group acts as a leaving group. imperial.ac.uk This opens up new possibilities for using pyrazine-2-sulfonyl fluorides as building blocks in cross-coupling reactions, allowing for the formation of novel carbon-carbon or carbon-heteroatom bonds. The influence of the methyl group at the 3-position on such reactivity would be a key area of investigation.

Furthermore, the interplay between the pyrazine nitrogen atoms and the sulfonyl fluoride group could lead to unique intramolecular interactions and reactivity. Understanding and harnessing these interactions could pave the way for the design of novel catalysts or functional materials.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical synthesis. ucla.edu For this compound and its analogs, these computational tools can be employed to accelerate the discovery of optimal synthetic routes and predict reaction outcomes. ucla.edu

By training ML algorithms on large datasets of known reactions, it is possible to predict the success of a potential synthetic step, identify the most efficient reaction conditions, and even propose entirely new synthetic pathways. ucla.edu This approach can significantly reduce the amount of time and resources required for experimental optimization. For example, a random forest ML algorithm has been successfully used to predict high-yielding conditions for deoxyfluorination reactions using sulfonyl fluorides. ucla.edu

AI can also be utilized in the de novo design of pyrazine-2-sulfonyl fluoride derivatives with specific desired properties. By learning the structure-activity relationships from existing data, AI models can generate novel molecular structures that are predicted to have enhanced biological activity or material properties.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique properties of sulfonyl fluorides, such as their stability and specific reactivity with certain amino acid residues, make them valuable tools in chemical biology and drug discovery. rhhz.netmdpi.com Pyrazine derivatives, in general, are known to possess a wide range of biological activities. researchgate.net The combination of these two functionalities in this compound suggests potential applications in several emerging interdisciplinary fields.

In chemical biology, this compound could be developed as a covalent probe to study the function of specific proteins. mdpi.com The sulfonyl fluoride moiety can form a stable covalent bond with nucleophilic residues like tyrosine, serine, or lysine, allowing for the selective labeling and inhibition of target proteins. rhhz.netmdpi.com

In materials science, the incorporation of the pyrazine-2-sulfonyl fluoride scaffold into polymers could lead to new materials with tailored electronic or optical properties. rhhz.net The SuFEx reaction provides a highly efficient method for the polymerization and post-polymerization modification of materials. rhhz.net The specific properties of this compound would depend on the electronic influence of the methyl-substituted pyrazine ring on the polymer backbone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylpyrazine-2-sulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves halogenation of 2-aminopyrazine derivatives followed by nucleophilic substitution. For example, bromination of 2-aminopyrazine in acetic acid yields halogenated intermediates, which can react with methoxide to introduce the methoxy group. Subsequent sulfonation and fluorination steps (e.g., using sulfuryl chloride followed by potassium fluoride) yield the sulfonyl fluoride . Optimization includes controlling reaction temperatures (e.g., 0–5°C for bromination) and using catalysts like palladium on carbon for selective dehalogenation .

- Characterization : Confirm intermediate structures via H/C NMR and LC-MS. Final product purity should be verified by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Techniques :

- NMR Spectroscopy : F NMR is critical for confirming the sulfonyl fluoride group (δ ~50–60 ppm). H NMR identifies methyl and pyrazine ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) and fragmentation patterns.

- HPLC : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to assess purity. Adjust mobile phase pH to 2.5 (with trifluoroacetic acid) to improve peak resolution .

Q. How should this compound be stored to maintain stability, and what environmental factors affect its reactivity?

- Storage : Store in airtight, moisture-free containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to humidity, as hydrolysis can degrade the sulfonyl fluoride group .

- Handling : Use glove boxes or fume hoods to prevent inhalation. Reactivity is sensitive to nucleophiles (e.g., amines, alcohols), so avoid contact with polar aprotic solvents like DMSO unless under controlled conditions .

Advanced Research Questions

Q. What is the mechanistic rationale for the nucleophilic substitution reactivity of this compound in medicinal chemistry applications?

- Mechanism : The sulfonyl fluoride group acts as an electrophile, undergoing nucleophilic attack by serine residues in enzyme active sites (e.g., protease inhibition). The pyrazine ring’s electron-withdrawing nature enhances electrophilicity, while the methyl group modulates steric accessibility. Kinetic studies (e.g., stopped-flow spectroscopy) can quantify reaction rates with biological nucleophiles .

Q. How does the reactivity of this compound compare to structurally related sulfonyl halides, such as trifluoromethanesulfonyl chloride?

- Comparative Analysis :

- Electrophilicity : this compound is less electrophilic than trifluoromethanesulfonyl chloride due to resonance stabilization from the pyrazine ring.

- Selectivity : The methyl group at the 3-position sterically hinders bulkier nucleophiles, favoring reactions with smaller nucleophiles (e.g., water vs. thiols).

- Experimental Validation : Use competitive kinetic assays with varying nucleophiles (e.g., aniline, sodium methoxide) to quantify selectivity differences .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound derivatives?

- Troubleshooting Framework :

Replicate Conditions : Ensure exact replication of solvent ratios, temperature, and catalyst loading.

Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed sulfonic acids from moisture exposure).

Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

Collaborative Studies : Share samples with independent labs to verify analytical reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.